N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-6-12-14(22-19-18-12)15(20)17-9-13(21-2)10-7-4-5-8-11(10)16/h4-5,7-8,13H,3,6,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFWPQARAEBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with propylamine under suitable conditions, such as in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazoles with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory and cancer pathways.
Modulation of Receptors: Interacting with receptors on cell surfaces to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Variations: The 1,2,3-thiadiazole core in the target compound contrasts with the 1,8-naphthyridine in Goxalapladib and the benzimidazole in ’s compound . Thiadiazoles are known for their metabolic stability and hydrogen-bonding capabilities, whereas naphthyridines often exhibit enhanced π-π stacking interactions due to their planar aromatic systems.
Fluorinated substituents in Goxalapladib (e.g., trifluoromethyl) enhance lipophilicity and bioavailability compared to the methoxyethyl group in the target compound . Piperidinyl moieties in ’s compound and Goxalapladib may improve solubility and target engagement in neurological or cardiovascular applications.
Pharmacological Implications :
- Goxalapladib’s application in atherosclerosis highlights the role of fluorinated aromatic systems in modulating lipid metabolism .
- Benzimidazole derivatives (e.g., ) are frequently explored for antimicrobial activity, whereas thiadiazoles are studied for kinase inhibition.
Methodological Comparisons
- Structural Confirmation :
SC-XRD using SHELX is a gold standard for resolving complex substituent arrangements, as demonstrated in . This method ensures unambiguous assignment of stereochemistry (e.g., E-configuration in hydrazinecarboxamide derivatives). - Synthetic Characterization : Spectroscopic techniques (NMR, IR) are commonly employed for simpler analogues (e.g., benzimidazole in ), while advanced software like ORTEP-3 aids in visualizing molecular geometries.
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by its chemical structure:
- Molecular Formula : C13H15ClN4O2S
- Molecular Weight : 300.80 g/mol
Thiadiazole derivatives often exhibit their biological effects through the inhibition of various enzymes and receptors. For instance, some studies have highlighted their role as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Enzyme Inhibition
A study investigating a series of thiadiazole derivatives revealed that compounds similar to this compound displayed significant inhibitory activity against MAO-A. The most potent compound in this series exhibited an IC50 value of 0.060 ± 0.002 μM, indicating strong inhibition compared to standard inhibitors like moclobemide (IC50 = 4.664 ± 0.235 μM) .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Thiadiazoles have shown promising results against various bacterial strains. The compound's structural features may enhance its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Compounds within this class have been associated with reduced inflammation markers in vitro and in vivo models.
- Cytotoxicity : Some studies indicate that certain thiadiazole derivatives can induce cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.
Study 1: MAO-A Inhibition
In a detailed assay involving multiple thiadiazole derivatives, this compound was tested alongside other compounds. The results demonstrated that it effectively inhibited MAO-A activity with a significant reduction in enzyme function post-dialysis .
| Compound | IC50 (μM) | % Activity Before Dialysis | % Activity After Dialysis |
|---|---|---|---|
| Moclobemide | 4.664 ± 0.235 | 31.253 ± 0.985 | 90.347 ± 1.895 |
| Clorgyline | 0.048 ± 0.002 | 88.315 ± 1.578 | 93.419 ± 1.994 |
| Thiadiazole Derivative | 0.060 ± 0.002 | 25.956 ± 0.951 | 91.508 ± 1.577 |
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of various thiadiazole derivatives, including the target compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .
Q & A
Q. What are the common synthetic routes for preparing N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalized thiadiazole precursors. For example:
- Step 1 : Condensation of 1,3,4-thiadiazole-5-carboxylic acid derivatives with substituted amines (e.g., 2-(2-chlorophenyl)-2-methoxyethylamine) using coupling agents like POCl₃ under reflux (90°C, 3 hours) .
- Step 2 : Cyclization of intermediates in solvents like DMF with iodine and triethylamine to form the thiadiazole core .
- Purification : Recrystallization from DMSO/water mixtures (2:1) improves yield and purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for stereochemical validation .
- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .
Q. How is the compound screened for preliminary biological activity?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, comparing inhibition zones to controls .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) quantify IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for condensation steps .
- Catalytic Systems : Triethylamine or DMAP improves cyclization efficiency by neutralizing acidic byproducts .
- Temperature Control : Reflux at 90°C minimizes side reactions (e.g., hydrolysis) while maintaining reaction kinetics .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-chlorophenyl moiety enhances antimicrobial potency .
- Bioisosteric Replacement : Replacing the thiadiazole ring with oxadiazole alters pharmacokinetic profiles (e.g., solubility) .
Q. What methodologies address solubility and stability challenges in biological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in aqueous media .
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds to guide storage conditions (e.g., -20°C under nitrogen) .
Q. How are enantiomers separated and characterized for chiral derivatives?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients .
- Circular Dichroism (CD) : Confirms absolute configuration by matching experimental spectra with computational models .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between bioactivity results across studies?
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Metabolite Profiling : LC-MS identifies degradation products that may explain reduced activity in certain media .
Q. What experimental controls validate mechanistic hypotheses for biological activity?
- Knockout Models : Use enzyme-deficient bacterial strains to confirm target specificity .
- Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity between the compound and proposed biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
